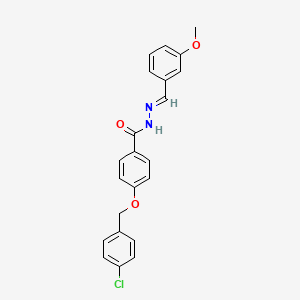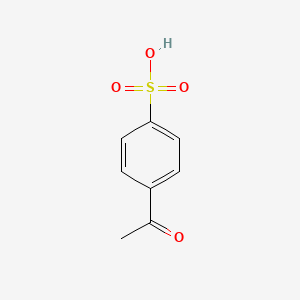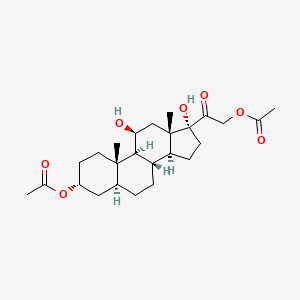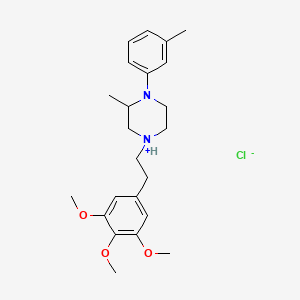![molecular formula C21H15N3O2 B11999377 N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]quinoline-2-carbohydrazide](/img/structure/B11999377.png)
N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]quinoline-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
QUINOLINE-2-CARBOXYLIC ACID (2-HYDROXY-NAPHTHALEN-1-YLMETHYLENE)-HYDRAZIDE is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of QUINOLINE-2-CARBOXYLIC ACID (2-HYDROXY-NAPHTHALEN-1-YLMETHYLENE)-HYDRAZIDE typically involves the condensation of quinoline-2-carboxylic acid with 2-hydroxy-naphthaldehyde in the presence of hydrazine hydrate. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
QUINOLINE-2-CARBOXYLIC ACID (2-HYDROXY-NAPHTHALEN-1-YLMETHYLENE)-HYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can yield different hydrazide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline-2-carboxylic acid derivatives, while reduction could produce different hydrazide derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, QUINOLINE-2-CARBOXYLIC ACID (2-HYDROXY-NAPHTHALEN-1-YLMETHYLENE)-HYDRAZIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine
In medicinal chemistry, QUINOLINE-2-CARBOXYLIC ACID (2-HYDROXY-NAPHTHALEN-1-YLMETHYLENE)-HYDRAZIDE is explored for its potential therapeutic applications. Its derivatives may serve as lead compounds for the development of new drugs.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of QUINOLINE-2-CARBOXYLIC ACID (2-HYDROXY-NAPHTHALEN-1-YLMETHYLENE)-HYDRAZIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline-2-carboxylic acid derivatives: These compounds share a similar quinoline core structure and exhibit diverse biological activities.
Hydrazide derivatives: Compounds with hydrazide functional groups are known for their potential therapeutic applications.
Uniqueness
QUINOLINE-2-CARBOXYLIC ACID (2-HYDROXY-NAPHTHALEN-1-YLMETHYLENE)-HYDRAZIDE is unique due to its combination of a quinoline core with a hydrazide functional group and a naphthalene moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C21H15N3O2 |
|---|---|
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]quinoline-2-carboxamide |
InChI |
InChI=1S/C21H15N3O2/c25-20-12-10-14-5-1-3-7-16(14)17(20)13-22-24-21(26)19-11-9-15-6-2-4-8-18(15)23-19/h1-13,25H,(H,24,26)/b22-13+ |
Clave InChI |
YDZLSKQNVAKTDB-LPYMAVHISA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=NC4=CC=CC=C4C=C3)O |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=NC4=CC=CC=C4C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2E)-2-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}hydrazinecarboxamide](/img/structure/B11999310.png)

![N-(3,4-Dimethoxybenzyl)-N'-(1-{3-[1-({[(3,4-dimethoxybenzyl)amino]carbonyl}amino)-1-methylethyl]phenyl}-1-methylethyl)urea](/img/structure/B11999317.png)

![N'-[(E)-1-(4-methoxyphenyl)ethylidene]-2-pyridinecarbohydrazide](/img/structure/B11999331.png)





![{[3-(4-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B11999392.png)
![N'-[(E)-(5-Bromo-2-thienyl)methylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11999399.png)
